RdRP-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

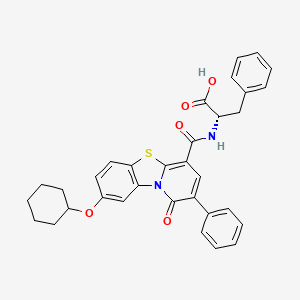

IUPAC Name |

(2S)-2-[(8-cyclohexyloxy-1-oxo-2-phenylpyrido[2,1-b][1,3]benzothiazole-4-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N2O5S/c36-30(34-27(33(38)39)18-21-10-4-1-5-11-21)26-20-25(22-12-6-2-7-13-22)31(37)35-28-19-24(16-17-29(28)41-32(26)35)40-23-14-8-3-9-15-23/h1-2,4-7,10-13,16-17,19-20,23,27H,3,8-9,14-15,18H2,(H,34,36)(H,38,39)/t27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZJTBOLNKPLGS-MHZLTWQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)OC2=CC3=C(C=C2)SC4=C(C=C(C(=O)N34)C5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N2O5S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of RdRP-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of RdRP-IN-2, a non-nucleoside inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). The document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the inhibitor's mechanism and associated experimental workflows.

Core Mechanism of Action

This compound is a derivative of the compound HeE1-2Tyr and functions as a non-nucleoside inhibitor of the SARS-CoV-2 RdRp.[1][2] Its mechanism of action is centered on the direct inhibition of the viral polymerase, which is essential for the replication and transcription of the viral RNA genome.[1] Unlike nucleoside analogs that act as chain terminators after being incorporated into the nascent RNA strand, this compound employs a different strategy. It is believed to bind to the RdRp enzyme and prevent the synthesis of viral RNA.

Biochemical studies of the parent compound, HeE1-2Tyr, have revealed that it acts as a competitive inhibitor by binding to the RNA binding site of the RdRp.[3][4] This binding physically obstructs the template-primer RNA from accessing the active site, thereby halting RNA synthesis. Cryo-electron microscopy has shown that three molecules of HeE1-2Tyr can stack within the RNA binding tunnel of the SARS-CoV-2 RdRp, effectively outcompeting the RNA substrate.[3][4] Given the structural similarity, it is highly probable that this compound follows a comparable mechanism of action.

Quantitative Data Summary

The inhibitory activity and cellular effects of this compound have been quantified through various biochemical and cell-based assays. The key quantitative data is summarized in the tables below. It is important to note that there are conflicting reports regarding the in vitro IC50 value, which may be attributable to variations in assay conditions or the specific recombinant RdRp complexes used.

Table 1: In Vitro Inhibitory Activity of this compound against SARS-CoV-2 RdRp

| Compound | Assay Type | IC50 (µM) | Source |

| This compound | Biochemical RdRp Inhibition Assay | 41.2 | MedchemExpress |

| This compound (as compound 17) | In Vitro RdRp Assay | 27.6 ± 2.1 | Dejmek et al., 2021[1] |

Table 2: Antiviral Activity and Cytotoxicity of this compound

| Parameter | Cell Line | Value | Source |

| Antiviral Activity (EC50) | Vero cells | 527.3 nM | MedchemExpress |

| Cytotoxicity | Vero and CRFK cells | Not cytotoxic at 50 µM | Dejmek et al., 2021[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound and its parent compounds.

SARS-CoV-2 RdRp In Vitro Inhibition Assay (Primer Extension Assay)

This protocol is adapted from studies on HeE1-2Tyr, a closely related compound to this compound.[3]

a. Reagents and Materials:

-

SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)

-

RNA template-primer duplex with a 5' fluorescent label (e.g., FAM)

-

Reaction Buffer (50 mM NaCl, 25 mM Na-HEPES pH 7.5, 2 mM MgCl2, 5 mM β-mercaptoethanol)

-

This compound (or other test compounds) dissolved in DMSO

-

NTP mix (ATP, UTP, CTP, GTP)

-

Stop Buffer (e.g., formamide-based loading dye with EDTA)

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Fluorescence gel scanner

b. Protocol:

-

Prepare the RNA template-primer by annealing a fluorescently labeled primer to a longer template RNA. This is achieved by heating to 75°C for 1 minute and then gradually cooling to 4°C.

-

In a microcentrifuge tube or 384-well plate, combine the annealed RNA duplex and the SARS-CoV-2 RdRp enzyme in the reaction buffer.

-

Add the desired concentration of this compound or DMSO (as a negative control).

-

Incubate the mixture for 30 minutes at 30°C to allow for inhibitor binding.

-

Initiate the polymerase reaction by adding the NTP mix.

-

Allow the reaction to proceed for a defined period (e.g., 5-60 minutes) at 30°C.

-

Stop the reaction by adding the stop buffer.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the fluorescently labeled RNA products using a fluorescence gel scanner. The inhibition of RNA extension is quantified by measuring the intensity of the full-length product band relative to the unextended primer band.

Antiviral Activity Assay in Cell Culture

This protocol describes the determination of the half-maximal effective concentration (EC50) of this compound in a cell-based assay.[5]

a. Reagents and Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 virus stock

-

This compound

-

96-well plates

-

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA or plaque assay)

b. Protocol:

-

Seed Vero E6 cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Immediately after infection, treat the cells with the different concentrations of this compound. Include a no-drug control (DMSO).

-

Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

After incubation, quantify the extent of viral replication. This can be done by:

-

RT-qPCR: Extracting RNA from the cell supernatant or cell lysate and quantifying the amount of viral RNA.

-

Plaque Assay: Collecting the supernatant and performing a plaque assay to determine the viral titer.

-

-

The EC50 value is calculated by plotting the percentage of inhibition of viral replication against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (WST-8 Assay)

This protocol outlines the procedure for assessing the cytotoxicity of this compound using a WST-8 based assay.[6][7][8][9][10]

a. Reagents and Materials:

-

Vero or CRFK cells

-

Cell culture medium

-

This compound

-

WST-8 reagent

-

96-well plates

-

Microplate reader

b. Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of the WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Cell viability is calculated as the percentage of the absorbance of the treated cells relative to the untreated control cells.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of this compound inhibition of SARS-CoV-2 replication.

Experimental Workflow: In Vitro RdRp Inhibition Assay

Caption: Workflow for the in vitro primer extension assay to measure RdRp inhibition.

Experimental Workflow: Cell-Based Antiviral Assay

Caption: Workflow for determining the antiviral efficacy of this compound in cell culture.

References

- 1. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uochb.cz [uochb.cz]

- 3. pnas.org [pnas.org]

- 4. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor HeE1-2Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 101.200.202.226 [101.200.202.226]

- 7. abcam.com [abcam.com]

- 8. dojindo.com [dojindo.com]

- 9. himedialabs.com [himedialabs.com]

- 10. A Ready-to-use WST-8-based Cell Proliferation/Cytotoxicity Assay Reagent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Structure-Activity Relationship of RdRP-IN-2: A Technical Guide to a Novel Class of Non-Nucleoside SARS-CoV-2 Polymerase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of RdRP-IN-2, a potent non-nucleoside inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). Originally identified as compound 17 in a key study by Dejmek et al., this pyridobenzothiazole derivative and its analogs represent a promising avenue for the development of novel COVID-19 therapeutics.[1][[“]][3] This document summarizes the quantitative biological data, details the experimental methodologies used for their evaluation, and visualizes the key concepts and workflows.

Core Compound Data and Analogs

The foundational work on this series of compounds identified HeE1-2Tyr (compound 16 ) and its derivatives, including this compound (compound 17 ), as inhibitors of SARS-CoV-2 RdRp.[1][3] A subsequent study in 2024 further explored modifications to the core scaffold.[4] The core structure consists of a pyridobenzothiazole moiety. The key points of modification and the resulting biological activities are summarized in the tables below.

Table 1: In Vitro SARS-CoV-2 RdRp Inhibition Data

| Compound ID | Modifications from Lead (HeE1-2Tyr) | IC50 (µM)[1][4] |

| 16 (HeE1-2Tyr) | - | 53.4 |

| 17 (this compound) | Modification of the tyrosine moiety | 41.2 |

| 18 | Further modification of the tyrosine moiety | 65.8 |

| 2 | Benzothiazole to benzoxazole core | Inactive |

| 16 (ring-opened) | Ring-opened derivative of the core | 114.2 |

Table 2: Cell-Based Antiviral Activity and Cytotoxicity

| Compound ID | Antiviral EC50 (nM) in Vero Cells[1] | Cytotoxicity CC50 (µM) in Vero Cells[1] | Selectivity Index (SI = CC50/EC50) |

| 16 (HeE1-2Tyr) | 895.3 | >50 | >55.8 |

| 17 (this compound) | 527.3 | >50 | >94.8 |

| 18 | 1089.1 | >50 | >45.9 |

Experimental Protocols

The following sections detail the methodologies employed to determine the inhibitory and antiviral activities of this compound and its analogs.

In Vitro RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the SARS-CoV-2 RdRp.

-

Recombinant Protein Expression and Purification : The catalytic subunit of SARS-CoV-2 RdRp (nsp12) and its essential cofactors (nsp7 and nsp8) are expressed recombinantly and purified.[4]

-

Assay Reaction : The inhibitory activity is determined using a primer extension polymerase assay.[4] The reaction mixture typically contains the purified RdRp complex, a template RNA, a complementary primer, ribonucleoside triphosphates (rNTPs, one of which is often radiolabeled for detection), and the test compound at varying concentrations.

-

Incubation : The reaction is incubated at a physiological temperature (e.g., 37°C) to allow for RNA synthesis.

-

Product Analysis : The reaction products are separated by denaturing polyacrylamide gel electrophoresis (PAGE). The extent of primer extension is quantified by autoradiography or fluorimetry.

-

IC50 Determination : The concentration of the compound that inhibits 50% of the RdRp activity (IC50) is calculated from dose-response curves.[3]

Cell-Based Antiviral Assay

This assay evaluates the ability of the compounds to inhibit viral replication in a cellular context.

-

Cell Culture : Vero E6 or Caco-2 cells, which are susceptible to SARS-CoV-2 infection, are cultured in appropriate media.[3]

-

Infection and Treatment : Cell monolayers are treated with various concentrations of the test compounds and simultaneously infected with a known titer of SARS-CoV-2.[3]

-

Incubation : The infected and treated cells are incubated for a period that allows for viral replication (e.g., 48 hours).

-

Quantification of Viral Replication : The extent of viral replication is determined by quantifying the amount of viral RNA in the cell culture supernatant using quantitative reverse transcription PCR (qRT-PCR) or by measuring the cytopathic effect (CPE).

-

EC50 Determination : The effective concentration at which the compound inhibits 50% of viral replication (EC50) is calculated from the dose-response data.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or general toxicity to the host cells.

-

Cell Treatment : Cultured cells (e.g., Vero, Caco-2, CRFK) are treated with a range of concentrations of the test compounds.[1][3]

-

Incubation : The cells are incubated for the same duration as the antiviral assay (e.g., 48 hours).

-

Viability Assessment : Cell viability is measured using a standard method, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.

-

CC50 Determination : The cytotoxic concentration that reduces cell viability by 50% (CC50) is determined from the dose-response curves.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound.

Caption: Mechanism of action for this compound within the SARS-CoV-2 life cycle.

Caption: Logical flow of the structure-activity relationship (SAR) analysis.

Caption: General experimental workflow for SAR studies of RdRp inhibitors.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Synthesis of RdRP-IN-2

This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, a non-nucleotide inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). All data is presented in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams generated using the DOT language illustrate essential workflows and pathways.

Discovery and Rationale

This compound (also referred to as compound 17 in the primary literature) was identified through the screening of a library of non-nucleoside inhibitors originally developed for flavivirus polymerases.[1][2] The rationale for this approach was based on the conserved structural features of viral RdRp enzymes, suggesting that inhibitors of one might show activity against others.[1] This screening led to the identification of HeE1-2Tyr (compound 16) as an effective inhibitor of SARS-CoV-2 RdRp. Subsequent optimization and modification of this initial hit resulted in the synthesis of this compound.[1]

Quantitative Biological Data

The biological activity of this compound and its precursor, HeE1-2Tyr, were evaluated through various in vitro assays. The key quantitative data are summarized in the tables below.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | SARS-CoV-2 RdRp | Biochemical | 41.2 | [3] |

| HeE1-2Tyr (16) | SARS-CoV-2 RdRp | Biochemical | 114.2 | [4] |

Table 1: Biochemical Inhibition of SARS-CoV-2 RdRp. This table presents the half-maximal inhibitory concentration (IC50) of this compound and its precursor against the isolated SARS-CoV-2 RNA-dependent RNA polymerase enzyme.

| Compound | Virus | Cell Line | EC50 (nM) | Cytotoxicity | Reference |

| This compound | SARS-CoV-2 | Vero | 527.3 | Not cytotoxic | [3] |

| This compound | Feline coronavirus (FIPV) | CRFK | - | Not cytotoxic | [3] |

| HeE1-2Tyr (16) | SARS-CoV-2 | Vero | - | Not cytotoxic | [2] |

| HeE1-2Tyr (16) | Feline coronavirus (FIPV) | CRFK | - | Not cytotoxic | [2] |

Table 2: Antiviral Activity and Cytotoxicity. This table summarizes the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 in Vero cells and notes the lack of cytotoxicity for both this compound and HeE1-2Tyr in Vero and CRFK cells.

Synthesis of this compound

The synthesis of this compound is described as a multi-step process. A detailed description of the synthesis is provided in the supplementary materials of the primary research article.[1] A simplified representation of the synthetic pathway is outlined below.

Figure 1: Simplified Synthetic Workflow for this compound. This diagram illustrates the key stages in the chemical synthesis of this compound, from starting materials to the final product.

Experimental Protocols

SARS-CoV-2 RdRp Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the SARS-CoV-2 RNA-dependent RNA polymerase.

-

Reaction Mixture Preparation : A reaction mixture is prepared containing TRIS-HCl buffer (pH 8.0), a cocktail of nucleotides (ATP, CTP, UTP, and GTP), a radiolabeled nucleotide (e.g., [α-32P]-GTP), an RNA primer, and an RNA template.[5]

-

Enzyme and Compound Addition : The purified SARS-CoV-2 RdRp complex (nsp12/7/8) is added to the reaction mixture along with various concentrations of the test compound (e.g., this compound).[5]

-

Initiation and Incubation : The reaction is initiated by the addition of MnCl2 and incubated at 30°C for 30 minutes to allow for RNA synthesis.[5]

-

Termination and Denaturation : The reaction is stopped by adding a formamide solution containing EDTA and heating at 95°C for 10 minutes.[5]

-

Product Analysis : The reaction products (extended RNA primers) are resolved on a denaturing polyacrylamide gel.[5]

-

Visualization and Quantification : The radiolabeled RNA products are visualized using a phosphorimager, and the band intensities are quantified to determine the extent of RdRp inhibition.[5] The IC50 value is calculated from the dose-response curve.

Figure 2: Workflow for the SARS-CoV-2 RdRp Biochemical Assay. This diagram outlines the major steps involved in the in vitro biochemical assay to determine the inhibitory activity of compounds against SARS-CoV-2 RdRp.

Antiviral Assay in Vero Cells

This cell-based assay evaluates the ability of a compound to inhibit viral replication in a host cell line.

-

Cell Seeding : Vero E6 cells are seeded in multi-well plates and incubated until a confluent monolayer is formed.[6]

-

Viral Infection : The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).[7]

-

Compound Treatment : After a short incubation period to allow for viral entry, the medium is replaced with fresh medium containing various concentrations of the test compound.[6]

-

Incubation : The infected and treated cells are incubated for a defined period (e.g., 48-72 hours) to allow for viral replication.[6]

-

Quantification of Viral Replication : The extent of viral replication is determined by quantifying the amount of viral RNA in the cell culture supernatant using qRT-PCR or by measuring the infectious virus titer using a plaque assay.[6][7]

-

Data Analysis : The EC50 value is calculated from the dose-response curve, representing the concentration at which the compound inhibits 50% of viral replication.

Figure 3: Workflow for the Cell-Based Antiviral Assay. This diagram shows the sequential steps of the antiviral assay in Vero E6 cells to determine the efficacy of a test compound against SARS-CoV-2.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of the virus or a general toxic effect on the host cells.

-

Cell Seeding : Vero or CRFK cells are seeded in 96-well plates.

-

Compound Treatment : The cells are treated with a range of concentrations of the test compound.

-

Incubation : The plates are incubated for the same duration as the antiviral assay.

-

Cell Viability Assessment : Cell viability is measured using a standard method, such as the MTT assay, which quantifies the metabolic activity of living cells.[8]

-

Data Analysis : The CC50 (50% cytotoxic concentration) is determined. A high CC50 value relative to the EC50 value indicates a favorable selectivity index. This compound was found to be non-cytotoxic at the tested concentrations.[3]

Mechanism of Action

This compound is a non-nucleotide inhibitor of the SARS-CoV-2 RdRp.[1] Unlike nucleoside analogs that act as chain terminators after being incorporated into the nascent RNA strand, non-nucleoside inhibitors typically bind to allosteric sites on the enzyme, inducing conformational changes that impair its catalytic function.[9][10] The exact binding site of this compound on the SARS-CoV-2 RdRp has not been definitively elucidated in the provided information, but it is presumed to interfere with the polymerase's ability to synthesize viral RNA.

Figure 4: Proposed Mechanism of Action of this compound. This diagram illustrates the point of intervention of this compound within the viral replication cycle, specifically targeting the RNA replication step mediated by RdRp.

References

- 1. uochb.cz [uochb.cz]

- 2. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 2.9. SARS-CoV-2 RdRp Assay [bio-protocol.org]

- 6. KoreaMed Synapse [synapse.koreamed.org]

- 7. Identification and characterization of the anti-SARS-CoV-2 activity of cationic amphiphilic steroidal compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BJOC - Novel analogues of a nonnucleoside SARS-CoV-2 RdRp inhibitor as potential antivirotics [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

Unveiling the In Vitro Antiviral Profile of RdRP-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of RdRP-IN-2, a non-nucleotide inhibitor of the viral RNA-dependent RNA polymerase (RdRp). The information presented herein is synthesized from published research, offering a valuable resource for those engaged in the discovery and development of novel antiviral therapeutics. This document details the quantitative antiviral efficacy, experimental methodologies, and the logical workflow of the inhibitor's characterization.

Core Antiviral Activity of this compound

This compound has demonstrated inhibitory activity against coronaviruses. Its efficacy is attributed to the direct inhibition of the viral RdRp, a crucial enzyme for viral replication. The compound has been identified as a promising candidate for further preclinical development.

Quantitative Efficacy and Cytotoxicity

The in vitro antiviral activity of this compound has been quantified against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Feline Infectious Peritonitis Virus (FIPV). The compound exhibits potent antiviral effects at sub-micromolar concentrations with no observed cytotoxicity in the cell lines tested.

| Parameter | Virus | Cell Line | Value | Reference |

| IC50 | SARS-CoV-2 | - | 41.2 µM | [1] |

| EC50 | SARS-CoV-2 | Vero | 527.3 nM | [1] |

| Antiviral Activity | Feline coronavirus (FIPV) | CRFK | Complete Inhibition | [1] |

| Cytotoxicity | - | Vero | Non-cytotoxic | [1] |

| Cytotoxicity | - | CRFK | Non-cytotoxic | [1] |

Mechanism of Action

This compound functions as a non-nucleotide inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1] Unlike nucleoside analogs that act as chain terminators after being incorporated into the nascent RNA strand, non-nucleotide inhibitors are thought to bind to allosteric sites on the RdRp enzyme, inducing conformational changes that impair its catalytic function. This mechanism effectively halts viral RNA synthesis and, consequently, viral replication.

Experimental Methodologies

The following sections detail the experimental protocols employed to ascertain the in vitro antiviral efficacy and cytotoxicity of this compound.

In Vitro RdRp Inhibition Assay (SARS-CoV-2)

The inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 RdRp was determined using a primer extension assay. This assay measures the ability of the polymerase to synthesize an RNA strand from a template.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant SARS-CoV-2 RdRp enzyme complex (nsp12, nsp7, and nsp8), a specific RNA template, and a corresponding primer.

-

Compound Incubation: this compound, at varying concentrations, is added to the reaction mixture and incubated to allow for binding to the RdRp enzyme.

-

Initiation of Polymerization: The polymerization reaction is initiated by the addition of a mixture of nucleotides (NTPs), including a labeled nucleotide (e.g., radioactively or fluorescently labeled).

-

Reaction Quenching: After a defined incubation period, the reaction is stopped.

-

Product Analysis: The RNA products are separated by gel electrophoresis, and the amount of newly synthesized RNA is quantified by detecting the incorporated label. The IC50 value is then calculated, representing the concentration of the inhibitor required to reduce RdRp activity by 50%.

Antiviral Activity Assay (SARS-CoV-2 and FIPV)

The antiviral efficacy of this compound in a cellular context was evaluated using plaque reduction assays in susceptible cell lines.

Protocol:

-

Cell Seeding: Vero (for SARS-CoV-2) or Crandell-Rees Feline Kidney (CRFK) (for FIPV) cells are seeded in multi-well plates and grown to form a confluent monolayer.

-

Compound Treatment and Infection: The cell monolayers are treated with various concentrations of this compound. Subsequently, the cells are infected with a known amount of either SARS-CoV-2 or FIPV.

-

Incubation: The treated and infected cells are incubated for a period sufficient for the virus to replicate and cause cytopathic effects (CPE) or form plaques.

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication.

-

Quantification and EC50 Determination: The number of plaques in the treated wells is counted and compared to the untreated control wells. The EC50 value, the concentration of the compound that inhibits plaque formation by 50%, is then determined.

Cytotoxicity Assay

To assess the potential for cellular toxicity, this compound was evaluated in the same cell lines used for the antiviral assays.

Protocol:

-

Cell Seeding: Vero and CRFK cells are seeded in multi-well plates.

-

Compound Incubation: The cells are incubated with a range of concentrations of this compound for a duration comparable to the antiviral assays.

-

Viability Assessment: Cell viability is measured using a standard method, such as the MTT or MTS assay, which quantifies the metabolic activity of living cells.

-

CC50 Determination: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. For this compound, no significant cytotoxicity was observed at the tested concentrations.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the characterization of this compound's in vitro antiviral activity.

References

Technical Guide: RdRP-IN-2 Inhibition of SARS-CoV-2 RNA-dependent RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has highlighted the urgent need for effective antiviral therapeutics. A key target for antiviral drug development is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of the viral RNA genome.[1][2][3] The absence of a homologous enzyme in human cells makes RdRp an attractive target for selective inhibitors with potentially low off-target effects.[4] This technical guide provides a comprehensive overview of RdRP-IN-2, a small molecule inhibitor of SARS-CoV-2 RdRp, including its inhibitory profile, the experimental methodologies used for its characterization, and visual representations of key processes.

The SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp)

The SARS-CoV-2 RdRp is a multi-subunit complex responsible for synthesizing viral RNA.[5][6] The core catalytic subunit is the non-structural protein 12 (nsp12), which requires the accessory proteins nsp7 and nsp8 to form a functional holoenzyme with enhanced processivity.[4][5][7] This complex serves as the central engine for viral replication and is a validated target for antiviral drugs like Remdesivir.[1]

Overview of this compound

This compound is a non-nucleoside inhibitor that has demonstrated inhibitory activity against the SARS-CoV-2 RdRp enzyme.[8] Unlike nucleoside analogs that act as chain terminators after being incorporated into the nascent RNA strand, non-nucleoside inhibitors typically bind to allosteric sites on the polymerase, inducing conformational changes that prevent RNA synthesis.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified through both biochemical and cell-based assays. The following table summarizes the key quantitative data for this compound against SARS-CoV-2.

| Parameter | Value | Assay Type | Cell Line (for EC50) | Reference |

| IC50 | 41.2 μM | Biochemical RdRp Inhibition Assay | N/A | [8] |

| EC50 | 527.3 nM | Anti-SARS-CoV-2 Cell-Based Assay | Vero cells | [8] |

Note: IC50 (half-maximal inhibitory concentration) in a biochemical assay measures the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%. EC50 (half-maximal effective concentration) in a cell-based assay measures the concentration of a drug that gives half-maximal response, in this case, the inhibition of viral replication in cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the types of assays used to characterize this compound.

Biochemical RdRp Inhibition Assay (Primer Extension Assay)

This assay directly measures the ability of a compound to inhibit the RNA synthesis activity of the purified SARS-CoV-2 RdRp complex.

Materials:

-

Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, nsp8)

-

RNA template-primer duplex

-

Ribonucleoside triphosphates (rNTPs: ATP, UTP, CTP, GTP)

-

Radioactively or fluorescently labeled rNTP (e.g., [α-³²P]-GTP or a fluorescent analog)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MnCl₂, 1 mM DTT, 10% glycerol)

-

RNase inhibitor

-

This compound or other test compounds

-

Denaturing polyacrylamide gel (containing 8 M urea)

-

Gel loading buffer

-

Phosphorimager or fluorescence scanner

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, RNA template-primer, unlabeled rNTPs, and the labeled rNTP.

-

Add varying concentrations of this compound (or DMSO as a negative control) to the reaction mixture.

-

Initiate the reaction by adding the purified SARS-CoV-2 RdRp complex.

-

Incubate the reaction at a suitable temperature (e.g., 32°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a gel loading buffer containing a chelating agent (e.g., EDTA) and a denaturing agent.

-

Denature the samples by heating.

-

Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.

-

Visualize the RNA products using a phosphorimager or fluorescence scanner.

-

Quantify the amount of extended primer in the presence of different concentrations of the inhibitor to determine the IC50 value.

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

Materials:

-

Vero E6 cells (or other susceptible cell lines)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound or other test compounds

-

Assay plates (e.g., 96-well plates)

-

Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, immunoassay for viral antigens, or a reporter virus system)

-

Reagents for assessing cell viability (e.g., CellTiter-Glo®, MTS, or resazurin-based assays)

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the infected cells for a specific period (e.g., 24-48 hours).

-

After incubation, quantify the extent of viral replication. This can be done by:

-

Measuring the amount of viral RNA in the cell supernatant or cell lysate using RT-qPCR.

-

Detecting viral proteins using an immunoassay (e.g., ELISA).

-

Measuring the cytopathic effect (CPE) of the virus.

-

-

In parallel, assess the cytotoxicity of the compound on uninfected cells to determine the CC50 (50% cytotoxic concentration).

-

Calculate the EC50 value by plotting the inhibition of viral replication against the compound concentration.

Visualizations

Mechanism of Action of RdRp Inhibitors

Caption: Mechanism of SARS-CoV-2 RdRp inhibition by this compound.

Experimental Workflow for Biochemical RdRp Inhibition Assay

Caption: Workflow for the biochemical RdRp primer extension assay.

Experimental Workflow for Cell-Based Antiviral Assay

Caption: Workflow for the cell-based antiviral assay.

References

- 1. Structural basis for inhibition of the RNA-dependent RNA polymerase from SARS-CoV-2 by remdesivir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of SARS-CoV-2 antivirals through a cell-based RNA-dependent RNA polymerase (RdRp) reporter assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor HeE1-2Tyr - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. esmed.org [esmed.org]

- 6. Facilitating SARS CoV-2 RNA-Dependent RNA polymerase (RdRp) drug discovery by the aid of HCV NS5B palm subdomain binders: In silico approaches and benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. medchemexpress.com [medchemexpress.com]

RdRP-IN-2: A Technical Whitepaper on a Novel Inhibitor of Feline Infectious Peritonitis Virus

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of RdRP-IN-2, a non-nucleotide inhibitor of the RNA-dependent RNA polymerase (RdRp) of Feline Infectious Peritonitis Virus (FIPV). Feline infectious peritonitis is a fatal immunologically-mediated disease in cats caused by a feline coronavirus (FCoV).[1][2][3] The viral RdRp is a prime target for antiviral drug development due to its essential role in viral replication and its absence in host cells.[4][5] this compound has demonstrated significant inhibitory activity against FIPV replication in vitro, presenting a promising avenue for therapeutic development.[6][7]

Quantitative Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxic profile of this compound against Feline Infectious Peritonitis Virus (FIPV) have been evaluated in cell-based assays. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Efficacy of this compound against FIPV

| Compound | Cell Line | EC₅₀ (µM) | Selectivity Index (SI) |

| This compound | CRFK | ~1 | >40 |

| Remdesivir (Control) | CRFK | 0.223 | Not Reported |

EC₅₀ (Half-maximal effective concentration) represents the concentration of the compound that inhibits 50% of viral replication. A lower EC₅₀ indicates higher antiviral potency. The selectivity index is the ratio of the cytotoxic concentration (CC₅₀) to the effective concentration (EC₅₀), indicating the therapeutic window of the compound.[7]

Table 2: Cytotoxicity Profile of this compound

| Compound | Cell Line | CC₅₀ (µM) |

| This compound | CRFK | >50 |

| This compound | Vero | >50 |

CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the compound that results in the death of 50% of the host cells. A higher CC₅₀ value indicates lower cytotoxicity. At a concentration of 50 µM, this compound was found to be non-cytotoxic to both Crandell Rees Feline Kidney (CRFK) and Vero cells.[7]

Mechanism of Action

This compound functions as a non-nucleotide inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[6][7] The FIPV RdRp is a critical enzyme responsible for the replication of the viral RNA genome.[2][8] By targeting and inhibiting this enzyme, this compound effectively halts the synthesis of new viral RNA, thereby blocking viral replication.[7]

References

- 1. A novel compound targets the feline infectious peritonitis virus nucleocapsid protein and inhibits viral replication in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deciphering Viral Replication Dynamics in Feline Infectious Peritonitis: A Quantitative Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deciphering Viral Replication Dynamics in Feline Infectious Peritonitis: A Quantitative Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Non-Nucleotide RNA-Dependent RNA Polymerase Inhibitor That Blocks SARS-CoV-2 Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

An In-Depth Technical Guide to the Target Specificity and Selectivity of RdRP-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target specificity and selectivity of RdRP-IN-2, a non-nucleotide inhibitor of viral RNA-dependent RNA polymerase (RdRp). The data and protocols presented herein are compiled from key research findings to facilitate further investigation and drug development efforts. This compound has been identified as "Compound 17" in the primary literature.

Target Profile and Potency

This compound demonstrates potent inhibitory activity against the RdRp of coronaviruses, including SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV). Its efficacy has been evaluated through both biochemical and cell-based assays.

Quantitative Activity and Selectivity Data

The following tables summarize the quantitative data for the inhibitory and cytotoxic activities of this compound.

| Target | Assay Type | Metric | Value | Reference |

| SARS-CoV-2 RdRp | Biochemical | IC50 | 41.2 µM | [1][2][3] |

| SARS-CoV-2 | Cell-Based (Vero cells) | EC50 | 527.3 nM | [1][2][3][4] |

| SARS-CoV-2 | Cell-Based (Caco-2 cells) | EC50 | 995.9 nM | [1] |

| Feline Infectious Peritonitis Virus (FIPV) | Cell-Based (CRFK cells) | EC50 | ~1 µM | [1] |

| Cell Line | Assay Type | Metric | Value | Reference |

| Vero (African green monkey kidney) | Cytotoxicity | CC50 | >50 µM | [1][4] |

| Caco-2 (Human colorectal adenocarcinoma) | Cytotoxicity | CC50 | >50 µM | [1][4] |

| CRFK (Crandell-Rees Feline Kidney) | Cytotoxicity | CC50 | >50 µM | [1][4] |

Mechanism of Action

This compound functions as a non-nucleotide inhibitor of the viral RNA-dependent RNA polymerase. This mechanism involves the direct inhibition of the polymerase's enzymatic activity, which is essential for the replication and transcription of the viral RNA genome. By targeting the RdRp, the inhibitor effectively halts the production of new viral RNA, thereby preventing viral propagation.

Caption: Mechanism of this compound Inhibition.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the research by Dejmek et al. (2021).[1]

SARS-CoV-2 RdRp Biochemical Assay (Primer Extension Assay)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of the SARS-CoV-2 RNA-dependent RNA polymerase.

Caption: SARS-CoV-2 RdRp Biochemical Assay Workflow.

Detailed Steps:

-

Reaction Setup: The polymerase activity is determined using a fluorescein-labeled primer (HEX-5'-AGAACCUGUUGAACAAAAGC-3') and an RNA template (5'-AUUAUUAGCUGCUUUUGUUCAACAGGUUCU-3'). The reaction is performed in a total volume of 10 µL.

-

Reaction Mixture: The mixture contains the reaction buffer (10 mM Tris pH 8.0, 2 mM MgCl2, 10 mM KCl, 1 mM β-mercaptoethanol), 10 µM NTPs, 0.5 µM of the template/primer (T/P) complex, 1 µM of the nsp12 polymerase, and 3 µM of the nsp7/nsp8 complex.

-

Inhibitor Addition: this compound is added to the reaction mixtures at various concentrations.

-

Incubation: The reactions are incubated for 1 hour at 30°C.

-

Reaction Termination: The reaction is stopped by the addition of 20 µL of a stop buffer containing 80% formamide and 50 mM EDTA.

-

Analysis: The formation of the product is analyzed using a fluorescence-based primer extension assay to determine the IC50 value.

Cell-Based Antiviral Assays (Viral Titer Reduction Assay)

This assay evaluates the ability of this compound to inhibit viral replication in a cellular context.

Caption: Cell-Based Antiviral Assay Workflow.

Detailed Steps:

-

Cell Seeding: Vero, Caco-2, or CRFK cells are seeded into 96-well microtiter plates at a density of approximately 2 × 10^4 cells per well.

-

Initial Incubation: The plates are incubated for 24 hours at 37°C with 5% CO2.

-

Treatment and Infection: The cell monolayers are treated with this compound at concentrations ranging from 0 to 50 µM. Simultaneously, the cells are infected with either SARS-CoV-2 (for Vero and Caco-2 cells) or FIPV (for CRFK cells) at a Multiplicity of Infection (MOI) of 0.1.

-

Incubation with Compound and Virus: The infected and treated cells are incubated for an additional 48 hours.

-

Viral Titer Determination: After the 48-hour incubation, the viral titers in the culture supernatants are determined using a plaque assay to calculate the EC50 value.

Cytotoxicity Assay

This assay is performed to determine the concentration at which this compound becomes toxic to the host cells, which is crucial for assessing its therapeutic window.

References

Introduction to RdRP-IN-2 and the RdRp Target

An In-Depth Technical Guide to the RdRP-IN-2 Binding Site on RNA-Dependent RNA Polymerase (RdRp)

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the non-nucleoside inhibitor this compound, its interaction with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), and the methodologies used for its characterization. While the precise binding site of this compound has not been empirically determined through co-crystallization or cryo-EM studies, its mechanism is inferred from its classification as a non-nucleoside inhibitor and structural data from closely related compounds.

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of the genome of RNA viruses, including SARS-CoV-2.[1] Its essential role and conservation among coronaviruses make it a prime target for antiviral drug development.[2] RdRp inhibitors are broadly classified as nucleoside inhibitors, which mimic natural substrates and target the catalytic active site, and non-nucleoside inhibitors (NNIs), which bind to allosteric sites, often inducing conformational changes that disrupt enzyme function.[3]

This compound (also referred to as Compound 17 in its primary publication) is a non-nucleotide inhibitor identified as a potent blocker of SARS-CoV-2 replication.[2][4] It is a derivative of HeE1-2Tyr, a compound originally discovered as an inhibitor of flavivirus RdRp.[2]

Quantitative Analysis of Inhibitory Activity

Biochemical and cell-based assays have been employed to quantify the inhibitory potency of this compound and its analogs against SARS-CoV-2 RdRp and viral replication. The key quantitative metrics are summarized below.

| Compound | Target | Assay Type | Metric | Value | Reference |

| This compound (Cmpd 17) | SARS-CoV-2 RdRp | Biochemical | IC₅₀ | 41.2 µM | [4] |

| HeE1-2Tyr (Cmpd 16) | SARS-CoV-2 RdRp | Biochemical | IC₅₀ | 27.6 ± 2.1 µM | [2] |

| Compound 18 | SARS-CoV-2 RdRp | Biochemical | IC₅₀ | 85.5 ± 2.0 µM | [2] |

| This compound (Cmpd 17) | SARS-CoV-2 | Cell-Based (Vero) | EC₅₀ | 527.3 nM | [4] |

| This compound (Cmpd 17) | SARS-CoV-2 / FIPV | Cell-Based | Inhibition | Complete at 50 µM | [2] |

Table 1: Summary of quantitative inhibitory data for this compound and related compounds.

Putative Binding Site of this compound on RdRp

As a non-nucleoside inhibitor, this compound is presumed to bind to an allosteric site rather than the catalytic active site within the palm domain. Structural and biochemical data for its parent compound, HeE1-2Tyr, provide significant insight into the likely binding location.

Cryo-electron microscopy studies revealed that HeE1-2Tyr binds within the RNA binding site of the SARS-CoV-2 RdRp.[5][6] This binding is competitive with the RNA template/primer, suggesting a mechanism of action that involves blocking the entry or proper positioning of the nucleic acid substrate.[5][7] It is highly probable that this compound shares this binding pocket. Structural analysis of the HeE1-2Tyr complex shows a stack of three inhibitor molecules occupying the site where RNA would normally bind.[5] This unique binding mode is stabilized by an "arginine bracket," with an ionic bond formed between the inhibitor and the guanidinium group of Arg555 .[5]

Other key residues identified in or near potential non-nucleoside inhibitor binding pockets include Asn496, Asn497, Lys500, Lys551, Arg553, and Arg836.[8][9]

References

- 1. Computational Study of SARS-CoV-2 RNA Dependent RNA Polymerase Allosteric Site Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Potential RNA-dependent RNA polymerase (RdRp) inhibitors as prospective drug candidates for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural basis of SARS-CoV-2 polymerase inhibition by nonnucleoside inhibitor HeE1-2Tyr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pnas.org [pnas.org]

- 8. Identifying non-nucleoside inhibitors of RNA-dependent RNA-polymerase of SARS-CoV-2 through per-residue energy decomposition-based pharmacophore modeling, molecular docking, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

RdRP-IN-2: A Technical Overview of a Non-Nucleoside Inhibitor of Viral RNA-Dependent RNA Polymerase

For Immediate Release

This technical guide provides an in-depth analysis of the characteristics of RdRP-IN-2, a non-nucleoside inhibitor targeting the RNA-dependent RNA polymerase (RdRp) of coronaviruses. This document is intended for researchers, scientists, and professionals in the field of drug development. This compound has demonstrated significant inhibitory activity against the RdRp of SARS-CoV-2 and antiviral effects against both SARS-CoV-2 and Feline Infectious Peritonitis Virus (FIPV) in cell-based assays.

Core Characteristics and Quantitative Data

This compound exhibits potent and specific inhibitory properties against viral RdRp. The key quantitative metrics of its activity are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Inhibitor | IC50 (μM) |

| SARS-CoV-2 RdRp | This compound | 41.2[1] |

IC50 (Half-maximal inhibitory concentration) values were determined using a radioactive primer extension assay.

Table 2: Antiviral Activity in Cell Culture

| Virus | Cell Line | Inhibitor | EC50 (nM) |

| SARS-CoV-2 | Vero | This compound | 527.3[1] |

| Feline Coronavirus (FIPV) | CRFK | This compound | Not explicitly determined, but complete inhibition at 50 µM[1] |

EC50 (Half-maximal effective concentration) values represent the concentration of the inhibitor required to inhibit viral replication by 50%.

Table 3: Cytotoxicity Profile

| Cell Line | Inhibitor | Assay | Result |

| Vero | This compound | WST-8 | Not cytotoxic at 50 µM[2] |

| CRFK | This compound | WST-8 | Not cytotoxic at 50 µM[2] |

The lack of cytotoxicity at concentrations effective against viral replication indicates a favorable selectivity index for this compound.

Mechanism of Action

This compound functions as a non-nucleoside inhibitor of the viral RdRp. It is proposed to act as a competitive inhibitor that interacts with the RNA template tunnel of the enzyme.[3] This binding is thought to prevent the natural RNA template from entering the active site, thereby halting viral RNA synthesis.

References

A Technical Guide to the Inhibitory Activity of RdRP-IN-2

This technical whitepaper provides an in-depth analysis of RdRP-IN-2, a non-nucleotide inhibitor of the RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource on the compound's inhibitory potency, the methodologies used for its characterization, and its mechanism of action.

Quantitative Inhibitory Potency

This compound has been evaluated for its ability to inhibit the enzymatic activity of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) and its capacity to block viral replication in a cell-based model. The key quantitative metrics, the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), are summarized below.

Table 1: Summary of this compound Potency Data

| Parameter | Target/System | Value | Reference |

| IC50 | SARS-CoV-2 RdRp Enzyme | 41.2 μM | [1][2] |

| EC50 | Anti-SARS-CoV-2 Activity (Vero cells) | 527.3 nM | [1] |

IC50 (Half-maximal Inhibitory Concentration): The concentration of the inhibitor required to reduce the activity of the RdRp enzyme by 50%. EC50 (Half-maximal Effective Concentration): The concentration of the drug that gives a half-maximal response, in this case, the inhibition of viral replication in a cellular environment.

Mechanism of Action

This compound functions as a direct inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication and transcription of the SARS-CoV-2 RNA genome.[1][2][3][4] By targeting RdRp, which has no functional homolog in human cells, the inhibitor can achieve viral-specific effects with a reduced likelihood of off-target interactions.[5] The mechanism involves binding to the RdRp enzyme complex and blocking its catalytic function, thereby preventing the synthesis of new viral RNA and halting the viral life cycle.[3][6]

Caption: Figure 1. Mechanism of Action of this compound in the Viral Life Cycle.

Experimental Protocols

The determination of IC50 and EC50 values relies on specific biochemical and cell-based assays. The general methodologies are outlined below.

The IC50 value is determined using an in vitro biochemical assay that measures the direct inhibitory effect of the compound on the purified SARS-CoV-2 RdRp enzyme complex (nsp12, nsp7, and nsp8).[7][8] A common method is the primer extension assay, which can be fluorescence-based or radioactive.[9]

Protocol Steps:

-

Enzyme Complex Assembly: Recombinantly expressed and purified SARS-CoV-2 nsp12, nsp7, and nsp8 proteins are combined to form the functional RdRp holoenzyme.[7][8]

-

Reaction Mixture Preparation: The RdRp enzyme is incubated with a synthetic RNA template-primer substrate. Various concentrations of this compound (or a vehicle control) are added to the mixture.

-

Initiation of Polymerization: The reaction is initiated by adding a mixture of nucleotide triphosphates (NTPs), which may include a labeled nucleotide (e.g., fluorescently tagged or radioactively labeled [α-³²P]-GTP) for detection.[10]

-

Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30-37°C).[10]

-

Quenching: The reaction is stopped, typically by the addition of a quenching agent like EDTA.

-

Product Analysis: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE). The amount of extended primer is quantified by detecting the incorporated label (fluorescence or autoradiography).[9][10]

-

Data Analysis: The percentage of RdRp inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is determined by fitting the data to a dose-response curve.[9]

Caption: Figure 2. Workflow for In Vitro RdRp Inhibition (IC50) Assay.

The EC50 value is determined in a cellular context to measure the compound's effectiveness at inhibiting viral replication in a biological system. This is typically done using a susceptible cell line, such as Vero E6 cells.[1][11]

Protocol Steps:

-

Cell Seeding: Vero cells are seeded into multi-well plates and grown to an appropriate confluence.

-

Compound Treatment: The cells are pre-treated with serial dilutions of this compound for a short period.

-

Viral Infection: The treated cells are then infected with a known titer of SARS-CoV-2. A "no-virus" control and a "virus-only" (vehicle) control are included.

-

Incubation: The infected plates are incubated for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).

-

Quantification of Viral Activity: The extent of viral replication is quantified. Common methods include:

-

RT-qPCR: Measuring the quantity of viral RNA in the cell supernatant.

-

Plaque Reduction Assay: Quantifying the number of viral plaques formed.

-

Reporter Virus: Using a modified virus that expresses a reporter gene (e.g., luciferase or GFP), where the signal is proportional to replication.[5][11][12]

-

Cytopathic Effect (CPE) Assay: Visually scoring or quantifying virus-induced cell death.[13]

-

-

Data Analysis: The percentage of viral replication inhibition is calculated for each drug concentration relative to the virus-only control. The EC50 value is derived by plotting the inhibition percentage against the log of the inhibitor concentration.

Caption: Figure 3. Workflow for Cell-Based Antiviral (EC50) Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound|CAS |DC Chemicals [dcchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. SARS-CoV-2 RNA-dependent RNA polymerase as a target for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of a Simple In Vitro Assay To Identify and Evaluate Nucleotide Analogs against SARS-CoV-2 RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. pubcompare.ai [pubcompare.ai]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. RdRp (RNA-dependent RNA polymerase): A key target providing anti-virals for the management of various viral diseases - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxicity Profile of RdRP-IN-2 in Vero Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cytotoxicity profile of RdRP-IN-2 in Vero cells, a critical consideration in the preclinical assessment of this potent RNA-dependent RNA polymerase (RdRp) inhibitor. The data presented herein is collated from peer-reviewed research to support further investigation and development of this compound as a potential antiviral therapeutic.

Executive Summary

This compound, a non-nucleotide inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase, exhibits a favorable cytotoxicity profile in Vero cells. Studies indicate that this compound is not cytotoxic at concentrations effective against viral replication, highlighting its potential as a specific and safe antiviral candidate. This document details the quantitative cytotoxicity data and the experimental methodologies employed in these assessments.

Quantitative Cytotoxicity Data

The cytotoxicity of this compound in Vero cells has been evaluated to determine its safety margin. The following table summarizes the key quantitative findings.

| Compound | Cell Line | Cytotoxicity Metric (CC50) | Observation | Reference |

| This compound (Compound 17) | Vero | > 50 µM | No significant cytotoxicity was observed at the highest tested concentration of 50 µM after 48 hours of incubation.[1] | Dejmek et al., 2021[1][2] |

Experimental Protocols

The assessment of this compound's cytotoxicity was conducted using a standardized cell viability assay. The detailed methodology is provided below to ensure reproducibility and to aid in the design of future studies.

Cell-Based Cytotoxicity Assay Protocol

-

Cell Culture: Vero cells were cultured in an appropriate medium and seeded into 96-well plates. The cells were allowed to adhere and grow to form a monolayer.

-

Compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the cell culture medium. The cell monolayers were then treated with these various concentrations of this compound. A vehicle control (medium with the solvent at the same final concentration) and a cell-free control were also included.

-

Incubation: The treated plates were incubated for a period of 48 hours at 37°C in a humidified atmosphere with 5% CO2.[1][3]

-

Viability Assessment (WST-8 Assay): Following incubation, the cell viability was determined using a cell-mediated conversion of the tetrazolium salt WST-8 to formazan.[1][3] The WST-8 reagent was added to each well, and the plates were incubated for a specified period to allow for the colorimetric reaction to develop.

-

Data Acquisition: The absorbance was measured at 450 nm using a microplate reader.[1][3]

-

Data Analysis: The cell viability was expressed as a percentage relative to the vehicle-treated control cells. The 50% cytotoxic concentration (CC50) was then calculated from the dose-response curve. For this compound, since no significant reduction in cell viability was observed, the CC50 is reported as greater than the highest tested concentration.

Visualized Workflows and Pathways

To further elucidate the experimental process and the compound's mechanism of action, the following diagrams are provided.

Caption: Workflow for the cell-based cytotoxicity assay of this compound in Vero cells.

Caption: Mechanism of action of this compound in inhibiting viral RNA replication.

Conclusion

The available data strongly indicates that this compound possesses a favorable safety profile with regard to cytotoxicity in Vero cells. Its high potency against SARS-CoV-2 RdRp, coupled with its lack of significant cytotoxic effects at active concentrations, underscores its potential as a promising antiviral drug candidate. Further studies, including in vivo toxicity assessments, are warranted to continue the development of this compound.

References

Unveiling RdRP-IN-2: An In-Depth Technical Guide on a Non-Nucleotide Inhibitor of SARS-CoV-2 RNA-Dependent RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the currently available preliminary data for RdRP-IN-2. As of the latest literature review, comprehensive in vivo pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound have not been publicly disclosed. The information presented herein is based on published in vitro studies.

Introduction

The RNA-dependent RNA polymerase (RdRp) is a critical enzyme for the replication and transcription of the SARS-CoV-2 genome, making it a prime target for antiviral drug development.[1][2][3] this compound, a novel non-nucleotide inhibitor, has demonstrated significant in vitro activity against the SARS-CoV-2 RdRp enzyme and viral replication. This document provides a detailed overview of the preliminary findings related to this compound, with a focus on its inhibitory activity and the experimental protocols used for its characterization.

Core Compound Data

This compound is a pyridobenzothiazole derivative that has been identified as a potent inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase.[4] It is also referred to as Compound 17 in the primary scientific literature.

In Vitro Activity and Cytotoxicity

The following table summarizes the key in vitro efficacy and cytotoxicity data for this compound.

| Parameter | Value | Cell Line | Virus | Description |

| IC50 | 41.2 µM | - | SARS-CoV-2 RdRp | The half maximal inhibitory concentration against the isolated enzyme.[5] |

| EC50 | 527.3 nM | Vero | SARS-CoV-2 | The half maximal effective concentration in a cell-based assay.[5] |

| Cytotoxicity | Not cytotoxic | Vero, CRFK | - | The compound did not show toxicity in Vero and CRFK cells.[5] |

| FIPV Inhibition | Yes | CRFK | Feline coronavirus (FIPV) | Completely inhibits the replication of FIPV.[5] |

Experimental Protocols

The following sections detail the methodologies employed in the preliminary in vitro evaluation of this compound.

SARS-CoV-2 RdRp Inhibition Assay (In Vitro Enzyme Assay)

The direct inhibitory effect of this compound on the SARS-CoV-2 RdRp was quantified using an in vitro enzyme assay. While the specific proprietary details of the assay buffer and conditions are not fully available, a general workflow can be outlined.

-

Objective: To determine the concentration of this compound required to inhibit 50% of the RdRp enzymatic activity (IC50).

-

General Procedure:

-

The SARS-CoV-2 RdRp enzyme complex (nsp12, with cofactors nsp7 and nsp8) is purified.

-

A synthetic RNA template and primer are utilized as substrates for the polymerase.

-

The enzymatic reaction is initiated in the presence of ribonucleoside triphosphates (rNTPs), one of which is typically radiolabeled or fluorescently tagged for detection.

-

Various concentrations of this compound are added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is then quenched, and the resulting elongated RNA product is separated, typically by gel electrophoresis.

-

The amount of incorporated labeled nucleotide is quantified to determine the level of RNA synthesis.

-

The percentage of inhibition at each concentration of this compound is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by fitting the dose-response data to a suitable pharmacological model.

-

Antiviral Cell-Based Assay

The efficacy of this compound in a cellular context was evaluated using an antiviral assay in a continuous cell line susceptible to SARS-CoV-2 infection.

-

Objective: To determine the concentration of this compound required to reduce viral replication by 50% (EC50).

-

General Procedure:

-

Vero cells (or another susceptible cell line) are seeded in multi-well plates and grown to a confluent monolayer.

-

The cells are treated with a serial dilution of this compound.

-

The treated cells are then infected with a known titer of SARS-CoV-2.

-

The infection is allowed to proceed for a specified duration (e.g., 24-72 hours).

-

The antiviral effect is quantified by measuring a relevant endpoint, such as:

-

Viral Titer Reduction: Supernatants are collected, and the amount of infectious virus is determined by plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

-

Viral RNA Quantification: Cellular RNA is extracted, and the levels of a specific viral RNA target are measured using quantitative reverse transcription PCR (qRT-PCR).

-

Cytopathic Effect (CPE) Inhibition: The degree to which the compound prevents virus-induced cell death is visually assessed or quantified using a cell viability assay (e.g., MTS or MTT assay).

-

-

The EC50 value is calculated from the dose-response curve.

-

Cytotoxicity Assay

To ensure that the observed antiviral activity is not due to general cellular toxicity, a cytotoxicity assay is performed in parallel with the antiviral assay.

-

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

-

General Procedure:

-

Uninfected Vero cells (or the same cell line used in the antiviral assay) are seeded in multi-well plates.

-

The cells are treated with the same serial dilutions of this compound as in the antiviral assay.

-

The cells are incubated for the same duration as the antiviral assay.

-

Cell viability is measured using a standard method, such as an MTS or MTT assay, which measures mitochondrial metabolic activity.

-

The CC50 value is calculated from the dose-response curve. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

-

Visualizations

Generalized RdRp Inhibition Workflow

Caption: Workflow for evaluating RdRp inhibitors from enzyme to cell-based assays.

Mechanism of Action: RdRp Function and Inhibition

Caption: RdRp-mediated viral RNA synthesis and its inhibition by this compound.

Future Directions

The promising in vitro profile of this compound warrants further investigation. Key future studies would include:

-

In vivo Pharmacokinetic Studies: Determination of the ADME properties of this compound in relevant animal models is crucial to assess its potential as a therapeutic agent. This would involve measuring parameters such as oral bioavailability, plasma half-life, clearance, and volume of distribution.

-

In vivo Efficacy Studies: Evaluating the antiviral efficacy of this compound in animal models of SARS-CoV-2 infection (e.g., transgenic mice, hamsters, or non-human primates) is a critical next step.

-

Mechanism of Action Studies: Further biochemical and structural studies could elucidate the precise binding site and mechanism of inhibition of this compound on the SARS-CoV-2 RdRp.

-

Lead Optimization: Depending on the pharmacokinetic and in vivo efficacy results, medicinal chemistry efforts could be employed to optimize the properties of this compound to enhance its drug-like characteristics.

Conclusion

This compound is a novel non-nucleotide inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase with potent in vitro antiviral activity and low cellular toxicity. While the absence of in vivo pharmacokinetic data currently limits a full assessment of its therapeutic potential, the preliminary findings highlight this compound as a promising lead compound for the development of new anti-coronaviral agents. Further preclinical development, particularly focusing on its in vivo properties, is essential to determine its future clinical utility.

References

- 1. Towards the discovery of potential RdRp inhibitors for the treatment of COVID-19: structure guided virtual screening, computational ADME and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Functional Implications of Broad Spectrum Bioactive Compounds Targeting RNA-Dependent RNA Polymerase (RdRp) in the Context of the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RNA-Dependent RNA Polymerase as a Target for COVID-19 Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Unraveling the Antiviral Potential of RdRP-IN-2: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the antiviral spectrum, mechanism of action, and experimental validation of RdRP-IN-2, a promising non-nucleoside inhibitor of viral RNA-dependent RNA polymerase (RdRp). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.

Executive Summary

This compound has emerged as a significant inhibitor of coronaviruses, demonstrating potent activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Feline Infectious Peritonitis Virus (FIPV). As a non-nucleoside inhibitor, it presents a distinct mechanism of action that circumvents potential resistance pathways associated with nucleoside analogs. This guide summarizes the current quantitative data on its antiviral efficacy and cytotoxicity, details the experimental protocols for its evaluation, and provides a visual representation of its proposed mechanism of action.

Quantitative Antiviral Spectrum and Cytotoxicity

The antiviral activity and cytotoxicity of this compound have been rigorously evaluated through a series of biochemical and cell-based assays. The following tables summarize the key quantitative findings.

| Biochemical Activity against SARS-CoV-2 RdRp | |

| Parameter | Value |

| IC50 | 41.2 µM[1] |

| Cell-Based Antiviral Activity | |||

| Virus | Cell Line | Parameter | Value |

| SARS-CoV-2 | Vero | EC50 | 0.5273 µM[1] |

| SARS-CoV-2 | CaCo-2 | EC50 | Not explicitly quantified but showed dose-dependent activity |

| Feline Infectious Peritonitis Virus (FIPV) | CRFK | EC50 | Not explicitly quantified but showed dose-dependent activity |

| Cytotoxicity Profile | ||

| Cell Line | Parameter | Value |

| Vero | CC50 | > 50 µM |

| CRFK | CC50 | > 50 µM |

| CaCo-2 | CC50 | > 50 µM |

Mechanism of Action

This compound is a non-nucleoside inhibitor that is proposed to competitively inhibit the viral RNA-dependent RNA polymerase. Unlike nucleoside analogs that are incorporated into the nascent RNA chain and cause termination, this compound is believed to bind to a site on the RdRp enzyme, likely within the RNA template tunnel, thereby obstructing the normal process of RNA synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

SARS-CoV-2 RdRp Biochemical Assay

This assay evaluates the direct inhibitory effect of this compound on the enzymatic activity of SARS-CoV-2 RNA-dependent RNA polymerase.

Methodology: The inhibitory activity of this compound was assessed using a primer extension assay. The reaction mixture contained the SARS-CoV-2 RdRp enzyme complex (nsp12/nsp7/nsp8), a defined RNA template and primer, and a mixture of nucleoside triphosphates (NTPs), including a radiolabeled UTP for detection. The compound was added at various concentrations. The reaction was incubated at 37°C to allow for RNA synthesis. The reaction was then stopped, and the resulting RNA products were separated by denaturing polyacrylamide gel electrophoresis. The amount of synthesized RNA was quantified by measuring the intensity of the radiolabeled bands, and the IC50 value was calculated.

Cell-Based Antiviral Assays

These assays determine the efficacy of this compound in inhibiting viral replication within a cellular context.

Methodology for SARS-CoV-2 Antiviral Assay: Vero or CaCo-2 cells were seeded in 96-well plates. The cells were then treated with serial dilutions of this compound. Subsequently, the cells were infected with SARS-CoV-2. After an incubation period, the extent of virus-induced cytopathic effect (CPE) was visually assessed, or the viral yield in the supernatant was quantified by plaque assay or RT-qPCR. The EC50 value, representing the concentration of the compound that inhibits viral replication by 50%, was then calculated.

Methodology for FIPV Antiviral Assay: A similar protocol was followed for the FIPV antiviral assay, using CRFK (Crandell-Rees Feline Kidney) cells as the host cell line.

Cytotoxicity Assay

This assay is crucial to determine the therapeutic window of the compound by assessing its toxicity to host cells.

Methodology: Host cells (Vero, CaCo-2, or CRFK) were seeded in 96-well plates and treated with serial dilutions of this compound. The cells were incubated for the same duration as the corresponding antiviral assays. Cell viability was then determined using a standard colorimetric method, such as the MTS or MTT assay, which measures mitochondrial metabolic activity. The CC50 value, the concentration of the compound that reduces cell viability by 50%, was calculated from the dose-response curve.

Conclusion and Future Directions